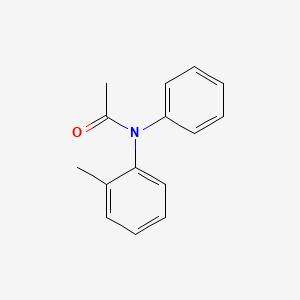
N-(2-methylphenyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-N-phenylacetamide: is an organic compound with the molecular formula C15H15NO. It is also known as o-methylacetanilide. This compound is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a 2-methylphenyl group. It is commonly used in organic synthesis and has various applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Acylation of Aniline Derivatives: One common method to synthesize N-(2-methylphenyl)-N-phenylacetamide involves the acylation of 2-methylaniline (o-toluidine) with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-methylphenyl)-N-phenylacetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction can yield amines or other reduced products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block in Organic Synthesis: N-(2-methylphenyl)-N-phenylacetamide is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects. It serves as a precursor for the synthesis of more complex drug molecules.
Industry:
Intermediate in Chemical Manufacturing: this compound is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Acetanilide: A parent compound where the hydrogen atom on the nitrogen is not substituted.
N-phenylacetamide: A derivative where the 2-methyl group is absent.
N-(2-methylphenyl)-acetamide: A compound where the phenyl group is replaced by a 2-methylphenyl group.
Uniqueness:
N-(2-methylphenyl)-N-phenylacetamide: is unique due to the presence of both a phenyl and a 2-methylphenyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
158979-23-8 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO/c1-12-8-6-7-11-15(12)16(13(2)17)14-9-4-3-5-10-14/h3-11H,1-2H3 |
InChI-Schlüssel |
NBJFNSFMWYJVCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


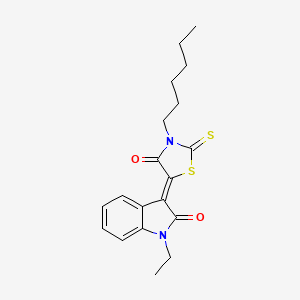


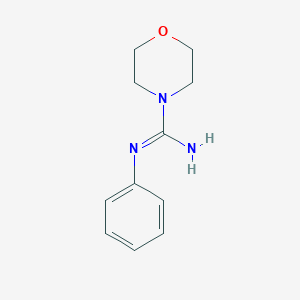
![4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B15087657.png)
![(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid](/img/structure/B15087663.png)
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B15087666.png)
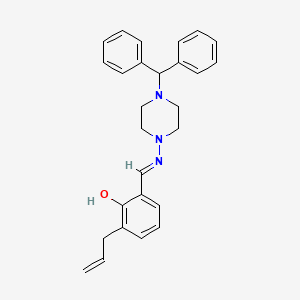
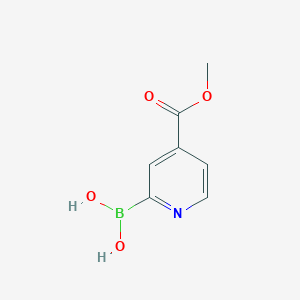
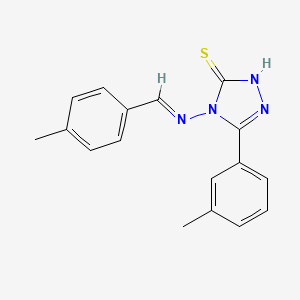
![1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15087701.png)
![Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15087704.png)
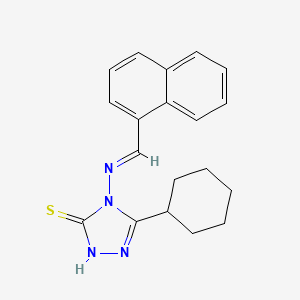
![4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B15087715.png)
